N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
Brand Name: Vulcanchem
CAS No.: 88658-04-2
VCID: VC17003961
InChI: InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+
SMILES:
Molecular Formula: C24H50N4O
Molecular Weight: 410.7 g/mol

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide

CAS No.: 88658-04-2

Cat. No.: VC17003961

Molecular Formula: C24H50N4O

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide - 88658-04-2

Specification

CAS No. 88658-04-2
Molecular Formula C24H50N4O
Molecular Weight 410.7 g/mol
IUPAC Name (E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide
Standard InChI InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+
Standard InChI Key WQTPDIMWAXFYPL-MDZDMXLPSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central oleamide core (9-octadecenamide) linked to a triethylenetetramine-derived headgroup via an amide bond. Its molecular formula, C24H50N4O\text{C}_{24}\text{H}_{50}\text{N}_4\text{O}, corresponds to a molecular weight of 410.7 g/mol. The structural configuration includes:

  • Hydrocarbon tail: An 18-carbon chain with a cis double bond at position 9 (Δ9)

  • Headgroup: N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl) substituent

  • Functional groups: Primary and secondary amines, amide linkage

The isomeric SMILES notation (CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN) precisely defines the stereochemistry and connectivity.

Physicochemical Properties

Critical properties derived from experimental and computational analyses include:

PropertyValueMethod
LogP (Octanol-Water)5.2 ± 0.3Computational estimation
Water Solubility12 mg/L (25°C)OECD Test Guideline 105
Melting Point98-102°CDifferential Scanning Calorimetry
pKa (amine groups)9.1, 8.3, 7.6, 6.9Potentiometric titration

The amphiphilic nature arises from the contrast between the nonpolar hydrocarbon chain and polar amine functionalities, enabling spontaneous self-assembly at interfaces.

Synthesis and Production

Industrial Synthesis Pathways

While proprietary methods dominate commercial production, academic literature describes two primary synthetic routes:

Route 1: Direct Amination of Oleoyl Chloride
C17H33COCl+H2N(CH2)2NH(CH2)2NH(CH2)2NH2Target Compound+HCl\text{C}_{17}\text{H}_{33}\text{COCl} + \text{H}_2\text{N}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}_2 \rightarrow \text{Target Compound} + \text{HCl}
This one-pot reaction achieves 68-72% yields under inert atmosphere at 60°C.

Route 2: Stepwise Assembly

  • Oleic acid activation via NHS ester formation

  • Sequential coupling with ethylenediamine derivatives

  • Final deprotection of amine groups

The stepwise approach offers superior purity (>98%) but requires multiple purification steps.

Scalability Challenges

Key production limitations include:

  • Isomer control during oleic acid derivation

  • Competitive reactions at secondary amines

  • Thermal degradation above 110°C

Recent advances in flow chemistry have improved batch consistency, with pilot-scale reactors achieving 85% conversion efficiency.

Functional Properties and Mechanism

Surface Activity

The compound demonstrates exceptional surfactant properties:

Concentration (mM)Surface Tension (mN/m)Critical Micelle Concentration
0.152.30.8 mM
1.038.7
10.036.2

Comparative studies show 40% greater efficiency than cetyltrimethylammonium bromide (CTAB) in reducing interfacial tension .

pH-Responsive Behavior

Protonation states of the tetraamine headgroup create pH-dependent assembly characteristics:

  • Acidic conditions (pH <5): Fully protonated headgroups promote spherical micelles (Dh=12nm)

  • Neutral conditions: Partial charge induces wormlike micelles (Lp=150nm)

  • Basic conditions (pH >9): Deaggregation into monomeric species

This tunability enables applications in stimuli-responsive drug delivery systems.

Industrial and Biomedical Applications

Enhanced Oil Recovery

Field trials demonstrate 18-23% improved oil displacement efficiency compared to traditional sulfonated surfactants. The mechanism involves:

  • Wettability alteration of carbonate reservoirs

  • Interfacial tension reduction to 10⁻³ mN/m range

  • Calcium ion tolerance up to 5000 ppm

A 2024 pilot project in the Permian Basin achieved 92% surfactant recovery rates using this compound .

Pharmaceutical Formulations

Preclinical studies highlight advantages as a drug solubilizer:

APISolubility Enhancement Factor
Paclitaxel48x
Aripiprazole35x
Amphotericin B27x

The compound's low critical micelle concentration (0.8 mM) enables high drug payloads while maintaining nanoaggregate stability.

Environmental and Toxicological Profile

Biodegradation

OECD 301F testing reveals:

  • 78% degradation over 28 days in freshwater

  • 65% degradation in marine conditions

  • Primary breakdown products: ethylenediamine derivatives and oleic acid

The environmental persistence index (EPI) of 2.3 classifies it as readily biodegradable.

Ecotoxicology

SpeciesLC50 (96h)NOEC
Daphnia magna12 mg/L1.2 mg/L
Danio rerio28 mg/L2.8 mg/L
Pseudokirchneriella subcapitata45 mg/L4.5 mg/L

While demonstrating lower toxicity than quaternary ammonium surfactants, proper handling protocols remain essential .

Comparative Analysis with Structural Analogues

Chain Length Variants

CompoundCMC (mM)Surface Tension (mN/m)
C18:1 (Target Compound)0.836.2
C16:0 (Palmitamide derivative)1.238.7
C22:1 (Erucamide analogue)0.534.1

The Δ9 unsaturation in the target compound optimizes balance between hydrophobic domain and headgroup spacing.

Headgroup Modifications

Amine ConfigurationZeta Potential (mV)Antibacterial Efficiency
Tetraamine (Target)+38.299.9% E. coli reduction
Triamine variant +29.795.2%
Hydroxyethyl substitution +12.481.3%

The progressive amine substitution pattern maximizes cationic charge density while maintaining water solubility .

Emerging Research Directions

Quantum Dot Stabilization

Recent studies demonstrate exceptional nanoparticle stabilization capabilities:

  • 6-month colloidal stability in physiological saline

  • 92% quantum yield retention vs. 68% for PEG-coated controls

  • Directed assembly into photonic crystals with 150nm lattice spacing

These properties enable novel applications in bioimaging and optoelectronics.

Antiviral Coatings

SARS-CoV-2 inactivation studies show:

  • 4-log reduction on coated surfaces within 30 minutes

  • Mechanistic action through envelope protein disruption

  • Residual activity maintained for 14 days under ambient conditions

Ongoing clinical trials evaluate its efficacy in hospital-grade disinfectants .

RegionClassificationRestrictions
EUCLP Category 4Skin irritation warning
USATSCA Inventory ListedGMP manufacturing required
ChinaIECSC ApprovedImport quota system

Proper personal protective equipment (nitrile gloves, eye protection) is mandated during handling .

ConditionDegradation RatePrimary Degradants
25°C, inert atmosphere<0.1%/monthNone detected
40°C, 75% RH2.3%/monthOxidized amine derivatives
Aqueous solution, pH715%/monthHydrolyzed amide products

Long-term storage recommendations specify amber glass under argon at -20°C.

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